molecular formula C13H24O B1338795 4-Heptylcyclohexanone CAS No. 16618-75-0

4-Heptylcyclohexanone

Cat. No.: B1338795
CAS No.: 16618-75-0
M. Wt: 196.33 g/mol
InChI Key: QWHCPRHASHNSDA-UHFFFAOYSA-N
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Description

4-Heptylcyclohexanone is an organic compound with the molecular formula C13H24O It is a cyclohexanone derivative where a heptyl group is attached to the fourth carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with heptyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-Heptylphenol followed by oxidation. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to 4-Heptylcyclohexanol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products Formed:

    Oxidation: this compound can form 4-Heptylcyclohexanoic acid.

    Reduction: The major product is 4-Heptylcyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the substituent used.

Scientific Research Applications

4-Heptylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Heptylcyclohexanone involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which modify the compound’s structure and activity.

Comparison with Similar Compounds

    Cyclohexanone: A simpler analog without the heptyl group.

    4-Methylcyclohexanone: Similar structure with a methyl group instead of a heptyl group.

    4-Phenylcyclohexanone: Contains a phenyl group instead of a heptyl group.

Uniqueness: 4-Heptylcyclohexanone is unique due to the presence of the long heptyl chain, which imparts distinct chemical and physical properties. This makes it more hydrophobic and alters its reactivity compared to other cyclohexanone derivatives.

Properties

IUPAC Name

4-heptylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHCPRHASHNSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520711
Record name 4-Heptylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16618-75-0
Record name 4-Heptylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-methylcyclohexyl)cyclohexanone [151772-66-6]; 4-(4-ethylcyclohexyl)cyclohexanone [150763-46-5];
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Heptylcyclohexanone
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4-Heptylcyclohexanone
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4-Heptylcyclohexanone
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4-Heptylcyclohexanone
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4-Heptylcyclohexanone
Reactant of Route 6
4-Heptylcyclohexanone

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